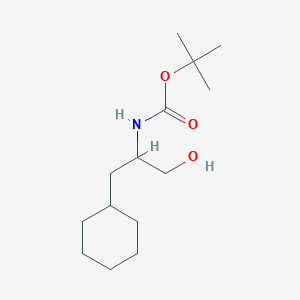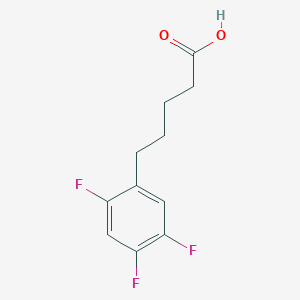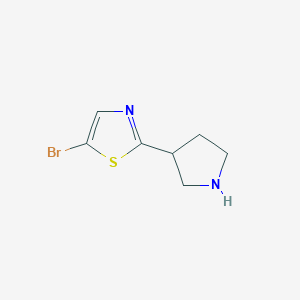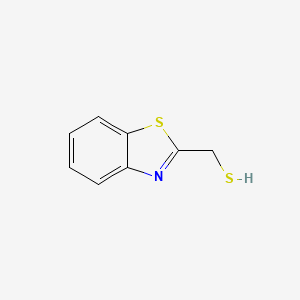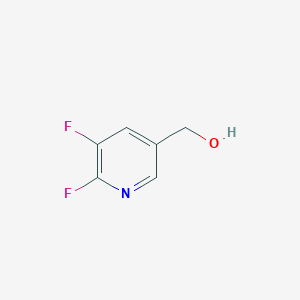![molecular formula C8H11ClN2O2 B13589427 (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride is a chemical compound characterized by the presence of a pyrazole ring and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride typically involves the condensation of a pyrazole derivative with a butanoic acid precursor under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)acrylic acid: Similar in structure but with different substituents on the pyrazole ring.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives: Share the pyrazole core but differ in the attached functional groups.
Uniqueness
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride is unique due to its specific combination of the pyrazole ring and butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
(2E)-2-(1H-pyrazol-4-ylmethylidene)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-7(8(11)12)3-6-4-9-10-5-6;/h3-5H,2H2,1H3,(H,9,10)(H,11,12);1H/b7-3+; |
InChIキー |
NMZHVFMLZQMANM-CDQVLDCRSA-N |
異性体SMILES |
CC/C(=C\C1=CNN=C1)/C(=O)O.Cl |
正規SMILES |
CCC(=CC1=CNN=C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
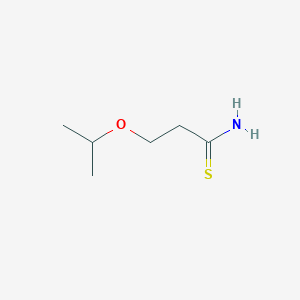
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
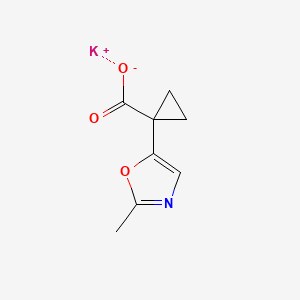
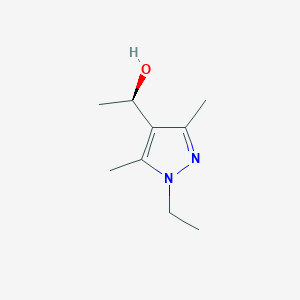
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

